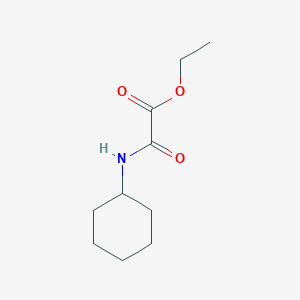

Ethyl (cyclohexylamino)(oxo)acetate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl 2-(cyclohexylamino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-2-14-10(13)9(12)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDVUWCDXGSPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392239 | |

| Record name | ethyl (cyclohexylamino)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39183-54-5 | |

| Record name | ethyl (cyclohexylamino)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl (cyclohexylamino)(oxo)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for ethyl (cyclohexylamino)(oxo)acetate, a valuable building block in organic synthesis and drug discovery. The document details the core synthetic strategies, provides representative experimental protocols, and summarizes key quantitative data for analogous reactions to facilitate laboratory preparation.

Introduction

This compound, also known as N-cyclohexyloxamic acid ethyl ester, is an organic compound featuring a cyclohexylamino group, an oxoacetate moiety, and an ethyl ester. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The synthesis of this compound can be approached through two primary pathways, each utilizing common starting materials and well-established reaction mechanisms.

Core Synthesis Pathways

The synthesis of this compound primarily proceeds through two main routes:

-

Reaction of Diethyl Oxalate with Cyclohexylamine: This is a nucleophilic acyl substitution reaction where the primary amine, cyclohexylamine, attacks one of the ester groups of diethyl oxalate. Depending on the reaction conditions and stoichiometry, this reaction can lead to the desired mono-substituted product or a di-substituted oxamide. To favor the formation of this compound, a 1:1 molar ratio of the reactants is typically employed.[1]

-

Reaction of Ethyl Oxalyl Chloride with Cyclohexylamine: This pathway involves the acylation of cyclohexylamine with ethyl oxalyl chloride. This method is often faster and can be carried out at lower temperatures due to the higher reactivity of the acid chloride compared to the ester. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

The logical relationship between the starting materials and the final product for both pathways is illustrated in the following diagram.

Experimental Protocols

The following sections provide detailed, representative experimental protocols for the two primary synthesis pathways. It is important to note that specific experimental data for the synthesis of this compound was not found in the available literature. Therefore, the following protocols are based on analogous reactions and should be optimized for the specific target molecule.

Pathway 1: From Diethyl Oxalate and Cyclohexylamine

This protocol is adapted from the synthesis of N,N'-dipropyloxamide from diethyl oxalate and n-propylamine.[1] To favor the mono-substitution product, a 1:1 molar ratio of reactants should be used.

Experimental Workflow:

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexylamine (1.0 equivalent) in absolute ethanol.

-

Addition of Reactant: To this solution, add diethyl oxalate (1.0 equivalent) dropwise with stirring.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Isolation: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Pathway 2: From Ethyl Oxalyl Chloride and Cyclohexylamine

This protocol is based on a general procedure for the reaction of an amine with an acid chloride.[2]

Experimental Workflow:

Detailed Methodology:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reactant: Add a solution of ethyl oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise through the addition funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

Table 1: Properties of Starting Materials

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Cyclohexylamine | C₆H₁₃N | 99.17 | 134 | 0.865 |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 185 | 1.076 |

| Ethyl Oxalyl Chloride | C₄H₅ClO₃ | 136.53 | 135 | 1.222 |

Table 2: Reaction Conditions and Yields for Analogous Reactions

| Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N,N'-Dicyclohexyloxamide Synthesis | Cyclohexylamine, Oxalyl Chloride | - | - | - | 92 | [2] |

| N,N'-Dipropyloxamide Synthesis | n-Propylamine, Diethyl Oxalate | Ethanol | Reflux | 2 | Not specified | [1] |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. |

| IR (Infrared Spectroscopy) | Data not available in searched literature. |

| MS (Mass Spectrometry) | Data not available in searched literature. |

Note: The absence of specific data for the target compound highlights an opportunity for further research to characterize this molecule fully.

Conclusion

The synthesis of this compound can be readily achieved through two primary, reliable pathways: the reaction of diethyl oxalate with cyclohexylamine or the acylation of cyclohexylamine with ethyl oxalyl chloride. While specific experimental data and quantitative yields for the target molecule are not extensively documented in the current literature, the provided protocols for analogous reactions offer a solid foundation for its successful synthesis in a laboratory setting. Further research is warranted to fully characterize the reaction parameters and spectroscopic properties of this versatile synthetic intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl (cyclohexylamino)(oxo)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of ethyl (cyclohexylamino)(oxo)acetate. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of computed properties and established experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical analysis, offering a structured approach to understanding and evaluating this compound.

Chemical Identity

This compound is an organic compound with the following identifiers:

| Identifier | Value | Citation |

| IUPAC Name | This compound | |

| CAS Number | 39183-54-5 | [1][2] |

| Molecular Formula | C₁₀H₁₇NO₃ | [1] |

| Molecular Weight | 199.25 g/mol | [2] |

| Canonical SMILES | CCNC(=O)C(=O)OCC | |

| InChI Key | Not Available |

Synonyms:

-

acetic acid, (cyclohexylamino)oxo-, ethyl ester

-

2-(cyclohexylamino)-2-keto-acetic acid ethyl ester

-

2-(cyclohexylamino)-2-oxoacetic acid ethyl ester

-

ethyl 2-(cyclohexylamino)-2-oxoacetate

-

ethyl 2-(cyclohexylamino)-2-oxo-acetate

-

ethyl 2-(cyclohexylamino)-2-oxo-ethanoate[2]

Physicochemical Properties

| Property | Value (Predicted) | Citation |

| XLogP3 | 2 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 199.12084340 | |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | |

| Heavy Atom Count | 14 | |

| Complexity | 209 |

Experimental Protocols for Physicochemical Characterization

While specific experimental data for this compound is lacking, the following section details standardized protocols for determining key physicochemical properties, based on established methodologies for similar organic compounds and esters.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Methodology: A common method for determining the melting point is using a capillary melting point apparatus.[3][4][5][6]

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[3]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.[3]

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[5]

Boiling Point Determination

The boiling point provides insight into the volatility of a liquid compound.

Methodology: For small quantities of a substance, the boiling point can be determined by micro-distillation or the Thiele tube method.[7][8][9]

-

Apparatus Setup (Micro-distillation): A small-scale distillation apparatus is assembled. The liquid is placed in a small round-bottom flask with a boiling chip.[7]

-

Heating: The flask is heated gently.[7]

-

Temperature Reading: The thermometer bulb is positioned so that it is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid. The temperature at which a constant vapor temperature is maintained during distillation is recorded as the boiling point.[7][9]

Partition Coefficient (logP) Determination

The n-octanol/water partition coefficient (logP) is a crucial parameter for predicting the pharmacokinetic properties of a drug candidate.

Methodology: The OECD Guideline 107 outlines the "shake flask" method for determining the partition coefficient.

-

Preparation of Phases: n-Octanol and water are mutually saturated before the experiment.

-

Test Procedure: A known amount of the test substance is dissolved in either n-octanol or water. The two phases are then mixed in a vessel and shaken until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to separate the n-octanol and water layers.

-

Concentration Analysis: The concentration of the substance in each phase is determined by a suitable analytical method, such as UV/Vis spectroscopy or chromatography.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Acid Dissociation Constant (pKa) Determination

The pKa value is essential for understanding the ionization state of a compound at different pH values.

Methodology: The OECD Guideline 112 describes methods for determining the dissociation constants of chemicals. A common method is potentiometric titration.

-

Sample Preparation: A solution of the test substance of known concentration is prepared in water or a suitable co-solvent.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Water Solubility Determination

Aqueous solubility is a critical factor influencing the absorption and distribution of a drug.

Methodology: The OECD Guideline 105 details methods for determining the water solubility of substances.[10][11][12][13][14] The column elution method and the flask method are commonly used.[14]

Flask Method:

-

Equilibration: An excess amount of the test substance is added to a flask containing water. The flask is then agitated at a constant temperature until equilibrium is reached.[12]

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.[12]

-

Concentration Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical technique.[12]

Visualizations

General Synthesis Pathway

While a specific synthesis protocol for this compound was not found, a plausible synthetic route can be inferred from the synthesis of similar compounds, such as the reaction between an amine and an α-ketoester.

Caption: Plausible synthesis of this compound.

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a novel chemical entity like this compound.

References

- 1. echemi.com [echemi.com]

- 2. 39183-54-5 CAS Manufactory [m.chemicalbook.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. davjalandhar.com [davjalandhar.com]

- 7. csub.edu [csub.edu]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. filab.fr [filab.fr]

- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 14. oecd.org [oecd.org]

A Technical Guide to the Structural Elucidaion of Ethyl (cyclohexylamino)(oxo)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structural elucidation of ethyl (cyclohexylamino)(oxo)acetate. Given the absence of publicly available experimental spectra for this specific molecule, this document outlines a systematic approach based on established spectroscopic principles, detailing the expected data from mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The synthesis, analytical workflow, and detailed interpretation of predicted spectral data are presented to serve as a robust framework for its characterization.

Physicochemical Properties

The foundational step in any structural elucidation is the determination of the compound's basic physical and chemical properties. For this compound, these properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO₃ |

| Molecular Weight | 199.25 g/mol |

| Exact Mass | 199.121 g/mol |

| CAS Number | 39183-54-5 |

Proposed Synthesis Pathway

Understanding the synthetic route of a compound is invaluable for its structural elucidation, as it provides context for potential starting materials, byproducts, and impurities that may be observed during analysis. A highly plausible and efficient method for synthesizing this compound is the nucleophilic acyl substitution reaction between cyclohexylamine and diethyl oxalate. In this reaction, the primary amine attacks one of the ester groups of diethyl oxalate, displacing ethanol to form the target amide-ester product.

Analytical Workflow for Structural Elucidation

A systematic workflow is critical for unambiguously determining the structure of a molecule. The process begins with high-resolution mass spectrometry to establish the molecular formula, followed by infrared spectroscopy to identify key functional groups. Finally, one- and two-dimensional NMR techniques are employed to map the precise connectivity of atoms.

Spectroscopic Data Interpretation (Predicted)

The following sections detail the predicted spectroscopic data for this compound and provide an in-depth interpretation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which in turn confirms the molecular formula. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. The predicted molecular ion and key fragments are listed below.

| m/z (Predicted) | Ion | Description |

| 199.121 | [M]⁺ | Molecular ion corresponding to C₁₀H₁₇NO₃ |

| 170.134 | [M-C₂H₅]⁺ | Loss of the ethyl group from the ester |

| 154.087 | [M-OC₂H₅]⁺ | Loss of the ethoxy group from the ester |

| 126.097 | [C₈H₁₂NO]⁺ | Cleavage of the ester group (C-O bond) |

| 99.081 | [C₆H₁₁NH₂]⁺ | Cyclohexylamino fragment |

| 83.086 | [C₆H₁₁]⁺ | Cyclohexyl cation from alpha-cleavage |

Interpretation: The primary goal is to observe the molecular ion peak at m/z 199.121, which confirms the molecular weight and formula. The fragmentation pattern provides crucial structural information. A prominent peak at m/z 154 would strongly suggest the loss of an ethoxy radical (•OCH₂CH₃), characteristic of an ethyl ester. Further fragmentation involving the cleavage of the amide bond would yield fragments corresponding to the cyclohexylamino and ethyl oxoacetate moieties, confirming the overall structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The analysis is typically performed on a neat sample using an Attenuated Total Reflectance (ATR) accessory.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Description |

| ~3350 | N-H Stretch | Secondary amide N-H bond, typically a single, sharp peak |

| 2935, 2860 | C-H Stretch | Aliphatic C-H stretching from the cyclohexyl and ethyl groups |

| ~1745 | C=O Stretch (Ester) | Carbonyl stretch of the α-keto ester |

| ~1680 | C=O Stretch (Amide I) | Carbonyl stretch of the secondary amide |

| ~1540 | N-H Bend (Amide II) | In-plane N-H bending coupled with C-N stretching |

| ~1200 | C-O Stretch | Asymmetric C-O-C stretching of the ester group |

Interpretation: The IR spectrum should prominently display two distinct carbonyl (C=O) absorption bands. The ester carbonyl is expected at a higher wavenumber (~1745 cm⁻¹) compared to the amide carbonyl (~1680 cm⁻¹) due to the higher electronegativity of the ester oxygen. The presence of a sharp peak around 3350 cm⁻¹ is characteristic of a secondary amide N-H stretch, while a broad band in the same region would suggest hydrogen bonding. Strong absorptions just below 3000 cm⁻¹ confirm the presence of aliphatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for structural elucidation, providing detailed information about the carbon-hydrogen framework.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | Broad Singlet | 1H | N-H (Amide) |

| 4.35 | Quartet | 2H | -O-CH₂ -CH₃ (Ethyl Ester) |

| 3.80 | Multiplet | 1H | CH -NH (Cyclohexyl) |

| 1.95 | Multiplet | 2H | Cyclohexyl (Axial CH₂) |

| 1.75 | Multiplet | 2H | Cyclohexyl (Equatorial CH₂) |

| 1.60 | Multiplet | 1H | Cyclohexyl (Axial CH) |

| 1.1 - 1.4 | Multiplet | 5H | Cyclohexyl (Remaining CH₂) |

| 1.38 | Triplet | 3H | -O-CH₂-CH₃ (Ethyl Ester) |

| Chemical Shift (δ, ppm) (Predicted) | Carbon Type | Assignment |

| ~162.0 | C=O | C =O (Ester) |

| ~158.5 | C=O | C =O (Amide) |

| ~63.0 | CH₂ | -O-CH₂ -CH₃ (Ethyl Ester) |

| ~52.0 | CH | CH -NH (Cyclohexyl) |

| ~32.5 | CH₂ | Cyclohexyl (C2, C6) |

| ~25.0 | CH₂ | Cyclohexyl (C4) |

| ~24.5 | CH₂ | Cyclohexyl (C3, C5) |

| 14.0 | CH₃ | -O-CH₂-CH₃ (Ethyl Ester) |

Interpretation and Structural Correlation:

The ¹H NMR spectrum provides a distinct signature for the molecule. The ethyl group of the ester is identified by a quartet around 4.35 ppm (the -O-CH₂- group, deshielded by the adjacent oxygen) and a corresponding triplet around 1.38 ppm (the terminal -CH₃ group). The integration of 2H and 3H, respectively, confirms this fragment. The cyclohexyl protons appear as a complex series of multiplets in the aliphatic region (1.1-2.0 ppm), with the proton on the nitrogen-bearing carbon (CH-NH) being the most deshielded at ~3.80 ppm. A broad singlet in the downfield region (~7.5-8.0 ppm) is characteristic of the amide proton.

The ¹³C NMR spectrum corroborates this structure. Two signals in the downfield region (~162.0 and ~158.5 ppm) are definitive for the two carbonyl carbons of the ester and amide. The upfield region contains the signals for the ethyl group (~63.0 and 14.0 ppm) and the four distinct carbon environments of the cyclohexyl ring.

Experimental Protocols

5.1. Mass Spectrometry (High-Resolution)

-

Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution to a final concentration of 1-10 µg/mL.

-

Method: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode. The mass analyzer should be calibrated immediately prior to analysis to ensure high mass accuracy (<5 ppm).

-

Data Analysis: Determine the m/z value of the molecular ion ([M+H]⁺ or [M+Na]⁺) and compare the measured exact mass with the theoretical exact mass calculated for the molecular formula C₁₀H₁₇NO₃. Analyze fragmentation patterns to corroborate the proposed structure.

5.2. Infrared Spectroscopy (ATR-FTIR)

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory (e.g., a diamond or germanium crystal).

-

Sample Preparation: Place one drop of the neat liquid sample (or a small amount of the solid) directly onto the ATR crystal.

-

Method: Record the spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups as detailed in section 4.2.

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 transients.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Analysis: Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm. Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to assign all protons. Assign all carbon signals based on their chemical shifts and, if necessary, by using advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of attached protons.

An In-depth Technical Guide on Ethyl (cyclohexylamino)(oxo)acetate

Disclaimer: Information regarding the specific discovery, detailed historical timeline, and biological activity of ethyl (cyclohexylamino)(oxo)acetate (CAS No. 39183-54-5) is limited in publicly accessible scientific literature. This guide provides a comprehensive overview of its known chemical properties and a plausible synthesis pathway based on established chemical principles.

Introduction

This compound is an organic compound with the chemical formula C10H17NO3.[1] Structurally, it is the ethyl ester of an N-substituted oxamic acid, where the nitrogen atom is part of a cyclohexylamino group. While specific details of its discovery and historical development are not extensively documented, its structure suggests potential applications as a building block in organic synthesis, particularly in the preparation of more complex molecules such as pharmaceuticals or agrochemicals. This document aims to provide a detailed technical overview of its chemical properties and a hypothetical, yet plausible, experimental protocol for its synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 39183-54-5 | [1] |

| Molecular Formula | C10H17NO3 | [1] |

| Molecular Weight | 199.25 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | acetic acid, (cyclohexylamino)oxo-, ethyl ester; 2-(cyclohexylamino)-2-keto-acetic acid ethyl ester; 2-(cyclohexylamino)-2-oxoacetic acid ethyl ester; ethyl 2-(cyclohexylamino)-2-oxo-acetate; ethyl 2-(cyclohexylamino)-2-oxo-ethanoate; ethyl (cyclohexylcarbamoyl)formate |

Synthesis of this compound

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is the acylation of cyclohexylamine with diethyl oxalate. This reaction is a common method for the preparation of N-substituted oxamates. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks one of the ester carbonyl groups of diethyl oxalate, leading to the displacement of an ethoxide leaving group.

The proposed reaction is as follows:

Cyclohexylamine + Diethyl Oxalate → this compound + Ethanol

Experimental Protocol (Hypothetical)

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

-

Cyclohexylamine

-

Diethyl oxalate

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl oxalate (1.0 equivalent) and anhydrous toluene (100 mL).

-

Addition of Amine: While stirring, slowly add cyclohexylamine (1.0 equivalent) to the solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualization of the Synthesis Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Synthetic Utility of Ethyl (Cyclohexylamino)(oxo)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (cyclohexylamino)(oxo)acetate, also known as ethyl N-cyclohexyloxamate, is a versatile organic compound characterized by its amide and α-ketoester functionalities. This unique structural arrangement imparts a diverse range of reactivity, making it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds of medicinal interest. This technical guide provides a comprehensive overview of the synthesis and mechanism of action of this compound in key organic reactions, supported by experimental data and detailed protocols.

Core Synthesis

This compound is primarily synthesized through the nucleophilic acyl substitution of diethyl oxalate with cyclohexylamine. The reaction proceeds by the attack of the primary amine on one of the electrophilic ester carbonyls of diethyl oxalate.

General Reaction Scheme:

Theoretical Exploration of Ethyl (Cyclohexylamino)(oxo)acetate Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of the reactivity of ethyl (cyclohexylamino)(oxo)acetate. While direct experimental and computational studies on this specific molecule are limited in publicly accessible literature, this document extrapolates from the well-established chemistry of α-keto amides and N-substituted oxalamic esters to present a detailed analysis of its synthesis, electronic structure, and predicted reactivity. This guide includes postulated reaction mechanisms, representative experimental protocols adapted from analogous compounds, and predicted spectroscopic data to serve as a valuable resource for researchers investigating this and related chemical entities.

Introduction

This compound, an N-substituted ethyl oxamate, belongs to the class of α-keto amides. This functional group is a privileged motif in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] The α-keto amide moiety offers a unique combination of electronic and steric properties, influencing molecular conformation and participating in key biological interactions.[1] Its reactivity is characterized by the presence of multiple electrophilic centers and the potential for diverse chemical transformations.

This guide will delve into the theoretical aspects of this compound's reactivity, providing a foundational understanding for its potential applications in synthetic and medicinal chemistry.

Synthesis Pathway

The most probable synthetic route to this compound is via the nucleophilic acyl substitution of a diethyl oxalate with cyclohexylamine. This reaction is a common and efficient method for the preparation of N-substituted oxalamic esters. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of ethanol.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

3.1. Synthesis of this compound

-

Materials:

-

Diethyl oxalate

-

Cyclohexylamine

-

Anhydrous ethanol (or another suitable aprotic solvent like THF)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate (1.0 equivalent) in anhydrous ethanol.

-

To this stirred solution, add cyclohexylamine (1.0 equivalent) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl) to remove any unreacted cyclohexylamine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

-

Theoretical Reactivity

The reactivity of this compound is dictated by the electrophilic nature of the two carbonyl carbons and the ester group. The adjacent amide and ester functionalities influence the electronic distribution within the molecule.

4.1. Key Reactive Sites

-

Keto Carbonyl: Highly electrophilic and susceptible to nucleophilic attack.

-

Ester Carbonyl: Also electrophilic, can undergo nucleophilic acyl substitution.

-

Amide N-H: Can be deprotonated under basic conditions, though it is generally less acidic than a carboxylic acid.

4.2. Predicted Reaction Pathways

Caption: Predicted reactivity pathways for this compound.

4.2.1. Hydrolysis

Under acidic or basic conditions, the ester functionality is susceptible to hydrolysis, yielding (cyclohexylamino)(oxo)acetic acid and ethanol.[3][4][5] The reaction proceeds via nucleophilic attack of water or hydroxide on the ester carbonyl, followed by the formation of a tetrahedral intermediate and subsequent elimination of ethanol.[6][4][5]

4.2.2. Aminolysis

Reaction with a primary or secondary amine can lead to aminolysis of the ester group, forming the corresponding N'-substituted N-cyclohexyloxalamide and ethanol. This is a nucleophilic acyl substitution reaction. Computational studies on the aminolysis of similar esters suggest a stepwise mechanism involving a water-catalyzed proton transfer.[7]

4.2.3. Reduction

The keto group is the more reactive carbonyl and can be selectively reduced to a hydroxyl group using mild reducing agents such as sodium borohydride. This would yield ethyl (cyclohexylamino)(hydroxy)acetate. More potent reducing agents, like lithium aluminum hydride, would likely reduce both the keto and the ester functionalities. An electrochemical method for the regioselective reduction of α-keto amides to α-hydroxy amides has also been reported.[8]

Data Presentation

5.1. Physicochemical Properties

| Property | Value | Source |

| CAS Number | 39183-54-5 | [9][10] |

| Molecular Formula | C10H17NO3 | [9][10] |

| Molecular Weight | 199.25 g/mol | [9] |

5.2. Predicted Spectroscopic Data

The following table presents predicted spectroscopic data based on the analysis of similar compounds and general spectroscopic principles.

| Technique | Predicted Data |

| ¹H NMR | δ 4.2-4.4 (q, 2H, OCH₂CH₃), 3.5-3.8 (m, 1H, NCH), 1.1-2.0 (m, 10H, cyclohexyl), 1.2-1.4 (t, 3H, OCH₂CH₃) ppm |

| ¹³C NMR | δ 195-200 (C=O, keto), 160-165 (C=O, ester), 62-64 (OCH₂), 50-55 (NCH), 24-32 (cyclohexyl CH₂), 14-15 (CH₃) ppm |

| IR | ~3300 (N-H stretch), ~1740 (C=O ester stretch), ~1680 (C=O keto stretch), ~1650 (C=O amide I stretch) cm⁻¹ |

| Mass Spec (EI) | Predicted m/z: 199 (M+), 170, 154, 126, 99, 83 |

5.3. Quantitative Reactivity Data (from Analogous Reactions)

The following data is for the synthesis of a precursor, ethyl 2-cyclohexyl-2-oxoacetate, and serves as an estimate for the synthesis of the title compound.[11]

| Reactant 1 | Reactant 2 | Solvent | Yield (%) | Purity (%) |

| Cyclohexyl magnesium bromide | Diethyl oxalate | THF | 86 | >90 |

Conclusion

This technical guide has provided a theoretical framework for understanding the reactivity of this compound. Based on the established chemistry of α-keto amides and related compounds, we have proposed a viable synthetic route and detailed a representative experimental protocol. The key reactive sites have been identified, and the outcomes of common organic transformations such as hydrolysis, aminolysis, and reduction have been predicted. The tabulated physicochemical and predicted spectroscopic data offer a valuable reference for the identification and characterization of this molecule. It is anticipated that this guide will facilitate further experimental and computational research into the properties and applications of this compound and its derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Computational studies of the aminolysis of oxoesters and thioesters in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrochemical regioselective reduction of α-keto amides with methanol as a hydrogen source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. This compound [oakwoodchemical.com]

- 10. echemi.com [echemi.com]

- 11. Synthesis routes of Ethyl 2-cyclohexyl-2-oxoacetate [benchchem.com]

Spectroscopic and Structural Elucidation of Ethyl (cyclohexylamino)(oxo)acetate: A Technical Guide

Introduction: Ethyl (cyclohexylamino)(oxo)acetate is a chemical compound with the molecular formula C₁₀H₁₇NO₃. As a dicarbonyl compound containing both amide and ester functional groups, its structural confirmation relies heavily on a combination of spectroscopic techniques. This guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It also outlines the general experimental protocols for acquiring such data, serving as a valuable resource for researchers, scientists, and professionals in drug development involved in the synthesis and characterization of related small molecules.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this section details the predicted spectroscopic data based on the compound's chemical structure and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum: The proton NMR spectrum is anticipated to show distinct signals corresponding to the ethyl and cyclohexyl moieties, as well as the amide proton.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (ethyl) | 1.2-1.4 | Triplet | 3H |

| CH₂ (ethyl) | 4.2-4.4 | Quartet | 2H |

| CH (cyclohexyl, attached to N) | 3.6-3.9 | Multiplet | 1H |

| CH₂ (cyclohexyl) | 1.1-2.0 | Multiplets | 10H |

| NH (amide) | 7.5-8.5 | Broad Singlet | 1H |

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will feature signals for the carbonyl carbons of the ester and amide groups, in addition to the carbons of the ethyl and cyclohexyl groups.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | ~14 |

| CH₂ (ethyl) | ~62 |

| CH (cyclohexyl, attached to N) | ~50 |

| CH₂ (cyclohexyl) | 24-32 |

| C=O (ester) | 160-165 |

| C=O (amide) | 155-160 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch | 3200-3400 | Amide N-H stretching, likely a single, sharp to moderately broad peak. |

| C-H Stretch | 2850-3000 | Aliphatic C-H stretching from the ethyl and cyclohexyl groups. |

| C=O Stretch | 1735-1750 | Ester carbonyl stretching.[1] |

| C=O Stretch | 1650-1680 | Amide I band (C=O stretching).[2][3] |

| N-H Bend | 1510-1550 | Amide II band (N-H bending). |

| C-O Stretch | 1150-1250 | Ester C-O stretching.[3] |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions.

| Data Point | Predicted Value |

| Molecular Formula | C₁₀H₁₇NO₃ |

| Molecular Weight | 199.25 g/mol |

| Predicted Molecular Ion (M⁺) | m/z 199 |

| Potential Fragment Ions | |

| [M - OCH₂CH₃]⁺ | m/z 154 (Loss of the ethoxy group) |

| [M - C₂H₅]⁺ | m/z 170 (Loss of the ethyl group) |

| [C₆H₁₁NHCO]⁺ | m/z 126 (Fragment corresponding to the cyclohexylamino-carbonyl moiety) |

| [C₆H₁₁]⁺ | m/z 83 (Cyclohexyl cation) |

Experimental Protocols

The following are general methodologies for the spectroscopic analysis of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[4][5]

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[6]

-

Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, carbon tetrachloride).[7]

-

-

Instrumentation: Use a Fourier-transform infrared spectrophotometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the solvent.[8]

-

Place the prepared sample in the instrument's sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: A variety of mass spectrometers can be used, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[9][10][11] Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Electron Ionization (EI).[9][11]

-

Data Acquisition:

-

Introduce the sample into the ion source. For LC-MS, the sample is injected into the liquid chromatograph, which separates the components before they enter the mass spectrometer.

-

The molecules are ionized in the source.

-

The resulting ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum plots ion intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and analyze their fragmentation patterns.[12]

-

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis and structural elucidation.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. web.mit.edu [web.mit.edu]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. zefsci.com [zefsci.com]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide on the Solubility of Ethyl (Cyclohexylamino)(oxo)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of ethyl (cyclohexylamino)(oxo)acetate, a compound of interest in organic synthesis and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview based on established chemical principles, qualitative analysis of its structural features, and general experimental protocols for solubility determination. This guide aims to equip researchers with the foundational knowledge to effectively handle and utilize this compound in various solvent systems.

Introduction

This compound is an organic compound featuring an ethyl ester, an amide, and a cyclohexyl group. Its molecular structure suggests a nuanced solubility profile, influenced by the interplay of polar and non-polar functionalities. Understanding its solubility in common organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development. The polarity of the amide and ester groups is contrasted by the non-polar nature of the cyclohexyl and ethyl moieties, making its interaction with different solvents a key area of investigation for chemists.

Predicted Solubility Profile

In the absence of specific experimental data, the solubility of this compound can be predicted based on the principle of "like dissolves like."[1] The molecule's structure contains both polar (amide and ester functionalities) and non-polar (cyclohexyl and ethyl groups) components.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. The oxygen and nitrogen atoms in the amide and ester groups of the target compound can act as hydrogen bond acceptors. Therefore, this compound is expected to have moderate to good solubility in lower-chain alcohols like methanol and ethanol.[2]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess dipoles that can interact with the polar groups of the solute. Solvents like acetone and ethyl acetate are likely to be effective at dissolving the compound due to dipole-dipole interactions.[2] Dichloromethane, a common solvent for a wide range of organic compounds, is also expected to be a suitable solvent.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the non-polar cyclohexyl ring and the ethyl group suggests some affinity for non-polar solvents. Solubility in toluene might be moderate, while in highly non-polar solvents like hexane, it is expected to be limited. The general principle suggests that larger non-polar sections of a molecule decrease its solubility in polar solvents and increase it in non-polar ones.[1]

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents is not available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Methanol | CH₃OH | 5.1 | |||

| Ethanol | C₂H₅OH | 4.3 | |||

| Acetone | C₃H₆O | 5.1 | |||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||

| Dichloromethane | CH₂Cl₂ | 3.1 | |||

| Chloroform | CHCl₃ | 4.1 | |||

| Toluene | C₇H₈ | 2.4 | |||

| Hexane | C₆H₁₄ | 0.1 |

Experimental Protocols for Solubility Determination

Researchers can determine the solubility of this compound using established laboratory methods. A general experimental workflow is provided below.

4.1. Materials

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance

-

Vials or test tubes with closures

-

Temperature-controlled shaker or incubator

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

4.2. General Procedure (Isothermal Shake-Flask Method)

The shake-flask method is a reliable technique for determining thermodynamic solubility.[3]

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: Allow the mixture to settle, or centrifuge it, to separate the undissolved solid from the saturated solution.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

-

Analysis: Determine the concentration of the solute in the filtrate using a suitable analytical method.

-

Calculation: Calculate the solubility based on the measured concentration and the volume of the solvent used.

Visualizations

5.1. Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process for assessing the solubility of an organic compound.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

5.2. General Chemical Synthesis Workflow

This diagram outlines a typical workflow for the synthesis and purification of a chemical compound like this compound.

Caption: A diagram showing the typical stages of a chemical synthesis process.[4]

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers based on established chemical principles. The predicted solubility profile suggests that polar aprotic and protic solvents are likely to be effective, with limited solubility in non-polar solvents. The provided experimental protocols and workflows offer a practical approach for determining the precise solubility parameters necessary for advancing research and development involving this compound. The generation and publication of such empirical data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 39183-54-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, with CAS number 39183-54-5, is a key heterocyclic compound with significant relevance in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of semi-synthetic penicillins, notably the antibiotic flucloxacillin.[1][2] Furthermore, it is recognized as a process-related impurity in flucloxacillin preparations, necessitating thorough understanding of its synthesis, characterization, and biological profile for quality control and drug safety.[1] Beyond its role as an intermediate and impurity, isoxazole derivatives are a class of compounds known for a wide range of biological activities, including potential anti-inflammatory and analgesic properties through the modulation of cyclooxygenase (COX) enzymes.[3]

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 39183-54-5 | [4] |

| Molecular Formula | C₁₁H₇ClFNO₃ | [5] |

| Molecular Weight | 255.63 g/mol | [5] |

| Appearance | White to cream or pale brown powder | [1] |

| Purity | ≥98% | [4] |

Synthesis

The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the construction of the isoxazole ring followed by functional group manipulations. A common and effective strategy is the reaction of a β-ketoester with hydroxylamine.[1]

A plausible synthetic route is outlined below:

Experimental Protocol: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Step 1: Synthesis of Ethyl 2-(2-chloro-6-fluorobenzoyl)-3-oxobutanoate

-

To a solution of ethyl acetoacetate in a suitable aprotic solvent (e.g., tetrahydrofuran), slowly add a strong base such as sodium hydride at 0 °C.

-

After the initial reaction subsides, add 2-chloro-6-fluorobenzoyl chloride dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketoester.

Step 2: Synthesis of Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate

-

Dissolve the crude ethyl 2-(2-chloro-6-fluorobenzoyl)-3-oxobutanoate in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the mixture.

-

Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the ethyl ester of the target isoxazole.

Step 3: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Dissolve the ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate in a mixture of ethanol and water.

-

Add a stoichiometric excess of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture at reflux until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

An alternative final step in some synthetic procedures involves the conversion of the carboxylic acid to its acyl chloride derivative. This can be achieved by reacting the carboxylic acid with bis(trichloromethyl) carbonate in the presence of a catalyst like tetramethylurea in a solvent such as toluene.[2]

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H-NMR Data (based on the acyl chloride derivative in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.87 | Singlet | 3H | -CH₃ |

| ~7.08 | Triplet | 1H | Aromatic-H |

| ~7.33 | Triplet | 1H | Aromatic-H |

| ~7.41-7.47 | Multiplet | 1H | Aromatic-H |

The ¹³C-NMR spectrum is crucial for confirming the carbon framework. Based on the structure, characteristic signals for the carboxylic acid carbon, the isoxazole ring carbons, the methyl carbon, and the aromatic carbons are expected. A reported ¹³C-NMR spectrum for a more complex derivative containing the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole core can provide reference points for the expected chemical shifts.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule.

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch of the carboxylic acid (hydrogen-bonded) |

| ~1700 | Strong | C=O stretch of the carboxylic acid |

| ~1600 | Medium | C=N stretch of the isoxazole ring |

| ~1580, ~1470 | Medium-Weak | C=C stretches of the aromatic ring |

| ~1300-1200 | Strong | C-O stretch of the carboxylic acid |

| ~1100 | Strong | C-F stretch |

| ~800-700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. A PubChem entry indicates the availability of GC-MS data for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.[8]

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 255 (corresponding to C₁₁H₇³⁵ClFNO₃) and m/z = 257 (corresponding to C₁₁H₇³⁷ClFNO₃) in an approximate 3:1 ratio, characteristic of a chlorine-containing compound.

-

Key Fragments: Loss of CO₂ (m/z = 211), loss of the carboxylic acid group (m/z = 210), and other fragments arising from the cleavage of the isoxazole ring and the substituted phenyl group.

Biological Context and Potential Signaling Pathway

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is primarily known as a crucial building block for the antibiotic flucloxacillin.[1] Flucloxacillin, a β-lactam antibiotic, acts by inhibiting the synthesis of the bacterial cell wall.

Furthermore, many isoxazole derivatives have been investigated for their anti-inflammatory properties, which are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2).[9][10] These enzymes are central to the inflammatory cascade, as they catalyze the conversion of arachidonic acid to prostaglandins. Inhibition of COX enzymes reduces the production of these pro-inflammatory mediators. Some isoxazole derivatives have also shown inhibitory activity against 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway that produces leukotrienes.[11]

While specific studies on the direct interaction of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid with these enzymes are not extensively documented, its structural similarity to known COX inhibitors suggests a potential for such activity.

Conclusion

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmaceutical development. This guide has provided an overview of its synthesis, including a plausible experimental protocol, and a detailed summary of its expected characterization data from various spectroscopic techniques. Its role as a key intermediate in antibiotic synthesis and its potential as a modulator of inflammatory pathways highlight the importance of its continued study. The provided information serves as a valuable resource for researchers working with this compound and in the broader field of isoxazole chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid [myskinrecipes.com]

- 4. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic… [cymitquimica.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. CN101016272A - Synthetic method for 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isooxazole formyl chloride - Google Patents [patents.google.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | C11H7ClFNO3 | CID 77520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Investigating the Reaction Kinetics of Ethyl (cyclohexylcarbamoyl)formate

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific reaction kinetic data for ethyl (cyclohexylcarbamoyl)formate. This document, therefore, presents a prospective guide for researchers, scientists, and drug development professionals on how to approach the study of its reaction kinetics. The methodologies and expected outcomes are based on established principles of physical organic chemistry and analogies drawn from studies on structurally related compounds.

Introduction

Ethyl (cyclohexylcarbamoyl)formate is a molecule of interest due to its potential applications in organic synthesis and medicinal chemistry, likely as a reactive intermediate or a building block. Its structure, featuring a carbamoylformate moiety, suggests susceptibility to various nucleophilic reactions, with hydrolysis being a primary pathway for degradation or transformation. Understanding the kinetics of these reactions is crucial for predicting its stability, reactivity, and potential biological activity. This guide outlines a comprehensive approach to characterizing the reaction kinetics of ethyl (cyclohexylcarbamoyl)formate, with a focus on its hydrolysis.

Proposed Kinetic Studies: Hydrolysis of Ethyl (cyclohexylcarbamoyl)formate

The primary reaction anticipated for ethyl (cyclohexylcarbamoyl)formate in an aqueous environment is hydrolysis. This process can be catalyzed by acid or base, or proceed neutrally. A thorough kinetic investigation would involve determining the rate of hydrolysis under a range of pH conditions and temperatures to elucidate the reaction mechanisms and calculate key kinetic and thermodynamic parameters.

Hypothetical Reaction Scheme

The hydrolysis of ethyl (cyclohexylcarbamoyl)formate is expected to proceed via nucleophilic acyl substitution at the formyl carbonyl carbon, leading to the formation of cyclohexylcarbamic acid and ethyl formate. The former would likely decarboxylate to cyclohexylamine under many conditions.

Experimental Protocols

The following protocols are proposed for investigating the hydrolysis kinetics of ethyl (cyclohexylcarbamoyl)formate.

General Experimental Setup

Materials:

-

Ethyl (cyclohexylcarbamoyl)formate (synthesis required, as it is not commercially common)

-

Buffer solutions of various pH values (e.g., citrate, phosphate, borate)

-

Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

-

High-purity water and organic solvents (e.g., acetonitrile, DMSO) for stock solutions

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system for monitoring the reaction progress.

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of ethyl (cyclohexylcarbamoyl)formate in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.

-

Reaction Initiation: Initiate the kinetic run by adding a small aliquot of the stock solution to a pre-thermostated buffer solution of the desired pH. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction medium.

-

Reaction Monitoring: Monitor the disappearance of the reactant, ethyl (cyclohexylcarbamoyl)formate, or the appearance of a product over time.

-

UV-Vis Spectrophotometry: If the reactant or a product has a distinct UV-Vis absorbance profile, the reaction can be monitored by recording the change in absorbance at a specific wavelength.

-

HPLC: Aliquots of the reaction mixture can be withdrawn at specific time intervals, the reaction quenched (e.g., by neutralization or dilution in a cold solvent), and the sample analyzed by HPLC to determine the concentrations of the reactant and products.

-

-

Data Analysis: The rate constants (k) are determined by fitting the concentration versus time data to the appropriate integrated rate law (e.g., first-order or pseudo-first-order).

pH-Rate Profile Determination

To understand the influence of acid and base catalysis, the rate of hydrolysis should be measured over a wide pH range (e.g., pH 1 to 13). The observed rate constants (k_obs) are then plotted against pH to generate a pH-rate profile. This profile can reveal the contributions of the uncatalyzed reaction, as well as acid- and base-catalyzed pathways.

Data Presentation

The quantitative data obtained from the proposed kinetic studies should be summarized in a structured format for clarity and comparative analysis.

Table 1: Hypothetical Rate Constants for the Hydrolysis of Ethyl (cyclohexylcarbamoyl)formate at 25°C

| pH | Buffer System | k_obs (s⁻¹) | Dominant Reaction Pathway |

| 1.0 | HCl | Value | Acid-catalyzed |

| 3.0 | Citrate | Value | Acid-catalyzed/Neutral |

| 5.0 | Citrate | Value | Neutral |

| 7.0 | Phosphate | Value | Neutral |

| 9.0 | Borate | Value | Base-catalyzed |

| 11.0 | Borate | Value | Base-catalyzed |

| 13.0 | NaOH | Value | Base-catalyzed |

Table 2: Hypothetical Activation Parameters for the Hydrolysis of Ethyl (cyclohexylcarbamoyl)formate

| Reaction Pathway | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |

| Acid-catalyzed | Value | Value | Value | Value |

| Neutral | Value | Value | Value | Value |

| Base-catalyzed | Value | Value | Value | Value |

Mandatory Visualizations

Proposed Reaction Pathway for Hydrolysis

Caption: Proposed mechanism for the hydrolysis of ethyl (cyclohexylcarbamoyl)formate.

Experimental Workflow for Kinetic Analysis

Caption: General experimental workflow for kinetic analysis.

Conclusion

While specific kinetic data for ethyl (cyclohexylcarbamoyl)formate is not currently available in the public domain, this guide provides a comprehensive framework for its investigation. The proposed studies, focusing on hydrolysis kinetics, would yield valuable information on the stability and reactivity of this compound. The outlined experimental protocols and data analysis methods represent a standard approach in physical organic chemistry and can be readily adapted by researchers in the field. The insights gained from such studies would be instrumental for professionals in drug development and chemical synthesis who may consider utilizing this or structurally similar molecules.

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl (cyclohexylamino)(oxo)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (cyclohexylamino)(oxo)acetate is an organic compound belonging to the family of oxamates. N-substituted oxamic acid esters are valuable intermediates in medicinal chemistry and drug discovery, serving as building blocks for the synthesis of various heterocyclic compounds and molecules with potential biological activity. This document provides a detailed laboratory protocol for the synthesis of this compound via the acylation of cyclohexylamine with ethyl oxalyl chloride.

Reaction Scheme

The synthesis proceeds through the nucleophilic acyl substitution of ethyl oxalyl chloride with cyclohexylamine. A base, such as triethylamine, is typically used to neutralize the hydrochloric acid byproduct generated during the reaction.

Figure 1: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Cyclohexylamine | 1.0 equiv. |

| Ethyl oxalyl chloride | 1.1 equiv. |

| Triethylamine | 1.2 equiv. |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀H₁₇NO₃ |

| Molecular Weight | 199.25 g/mol |

Experimental Protocol

Materials:

-

Cyclohexylamine

-

Ethyl oxalyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add cyclohexylamine (1.0 equiv.) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.2 equiv.) to the stirred solution of cyclohexylamine.

-

Addition of Acylating Agent: Dissolve ethyl oxalyl chloride (1.1 equiv.) in anhydrous DCM and add it to the dropping funnel. Add the ethyl oxalyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes. A white precipitate of triethylamine hydrochloride will form.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Ethyl oxalyl chloride is corrosive and moisture-sensitive. Handle with care.

-

Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

use of ethyl (cyclohexylamino)(oxo)acetate as a building block in synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (cyclohexylamino)(oxo)acetate, with CAS Number 39183-54-5, is a versatile bifunctional building block in organic synthesis.[1][2][3] Its structure, incorporating both an α-ketoester and an amide moiety, offers multiple reaction sites for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. This document provides an overview of its chemical properties, a proposed synthetic protocol, and potential applications in the synthesis of heterocyclic compounds and other advanced intermediates.

Chemical Properties and Structure

This compound is a compound with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol .[1][4] The presence of the α-ketoester functionality allows for reactions such as nucleophilic addition to the ketone, enolate formation, and various condensation reactions. The amide group provides a site for N-alkylation or participation in cyclization reactions. The cyclohexyl group imparts lipophilicity, a common feature in many drug candidates to enhance membrane permeability.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 39183-54-5 |

| Molecular Formula | C₁₀H₁₇NO₃ |

| Molecular Weight | 199.25 g/mol |

| Appearance | (Predicted) Colorless to pale yellow oil or low melting solid |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) |

Proposed Synthesis

A straightforward and high-yielding synthesis of this compound can be proposed via the acylation of cyclohexylamine with ethyl oxalyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclohexylamine

-

Ethyl oxalyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of cyclohexylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C (ice bath), add a solution of ethyl oxalyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise over 30 minutes.

-